N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide
Description
N-{2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide (hereafter referred to by its full systematic name) is a small-molecule sulfonamide derivative featuring a dihydropyridazine core substituted with a 4-fluorophenyl group and linked via an ethyl chain to a 2,4,6-trimethylbenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-14-12-15(2)21(16(3)13-14)29(27,28)23-10-11-25-20(26)9-8-19(24-25)17-4-6-18(22)7-5-17/h4-9,12-13,23H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDYIZMEEONGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the trimethylbenzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and safety. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in large quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: It may be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining a dihydropyridazine ring, fluorophenyl substituent, and a sterically hindered trimethylbenzenesulfonamide group. Below is a comparative analysis with analogous molecules:
Pyridazinone/Sulfonamide Hybrids
- Compound X (CPX): N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (from ) shares the dihydropyridazinone core but replaces the fluorophenyl group with a furan and adds a pyridinone-acetamide chain. CPX demonstrated the highest binding affinity (−8.1 kcal/mol) in a screen of 83,846 compounds, attributed to its dual hydrogen-bonding motifs . In contrast, the target compound’s trimethylbenzenesulfonamide may enhance hydrophobic interactions but could reduce solubility.
4-(3-(1-{[3-(2-Methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide () : This compound substitutes dihydropyridazine with dihydropyridine and incorporates an oxadiazole ring. The methoxyethoxy side chain improves aqueous solubility, while the N-methylsulfonamide likely reduces steric hindrance compared to the target compound’s bulky trimethylbenzene group .
Fluorophenyl-Containing Analogues
- N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide (): While lacking the pyridazinone-sulfonamide scaffold, this compound’s fluorophenyl group and amide linkage suggest shared targeting of hydrophobic binding pockets. Its piperidine ring may confer greater conformational flexibility compared to the rigid dihydropyridazine core of the target compound .
Sulfonamide Derivatives
- Trehalose/Sucrose () : Although disaccharides, these excipients weakly bind CDR3 regions (−3.2 to −2.5 kcal/mol), highlighting the superior affinity of small-molecule sulfonamides like the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- The trimethylbenzenesulfonamide group may hinder solubility, a common trade-off in sulfonamide design .
- Structural Optimization : Compared to CPX, the substitution of furan with fluorophenyl could enhance π-π stacking but may reduce polar interactions. Hybridizing the target compound with CPX’s acetamide chain could balance hydrophobicity and hydrogen-bonding .
- Pharmacological Potential: Fluorophenyl groups are prevalent in CNS-active drugs (e.g., fluoxetine), suggesting possible neuropharmacological applications, though further studies are needed .
Biological Activity
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a sulfonamide group, a pyridazine moiety, and a fluorinated phenyl group. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H22F N3O2S |
| Molecular Weight | 349.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's sulfonamide group is known to inhibit bacterial folic acid synthesis, leading to bacteriostatic effects. In vitro studies have shown that it possesses activity against various strains of bacteria and fungi.
Anticancer Potential
The compound has been evaluated for its anticancer activity through several mechanisms:
- Cell Proliferation Inhibition : Studies using the National Cancer Institute's 60-cell line screen have shown that this compound can inhibit cell growth in various cancer cell lines.
- Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Phosphodiesterase Inhibitors : Molecular docking studies have suggested that the fluorine atom in the structure enhances binding affinity to phosphodiesterase enzymes, which are crucial in cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various sulfonamide derivatives found that our compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ciprofloxacin and ketoconazole. The results indicated promising potential for clinical applications in treating infections caused by resistant strains .
Study 2: Anticancer Activity
In a recent study published in Cancer Research, the compound was tested against multiple cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving both cell cycle arrest and apoptosis induction being elucidated through flow cytometry and Western blot analysis .
Study 3: Enzyme Interaction
Molecular docking simulations revealed that the compound binds effectively to phosphodiesterase enzymes with a binding energy lower than many known inhibitors. This suggests potential for therapeutic applications in diseases where phosphodiesterase inhibition is beneficial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
